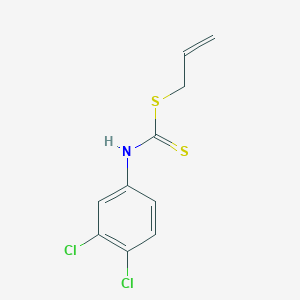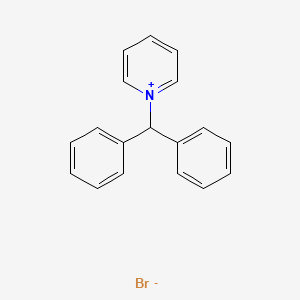
1-(Diphenylmethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridinium core substituted with a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)pyridin-1-ium bromide typically involves the reaction of benzophenone methylhydrazone with bromine and pyridine. This reaction proceeds through the formation of an intermediate, which is then solvolyzed with methanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Applications De Recherche Scientifique
1-(Diphenylmethyl)pyridin-1-ium bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
1-(Methoxydiphenylmethyl)-2-methyldiazene: This compound shares a similar pyridinium core but differs in its substituents and reactivity.
4-(Dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 1-(Diphenylmethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its diphenylmethyl group provides steric and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
24837-78-3 |
|---|---|
Formule moléculaire |
C18H16BrN |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
1-benzhydrylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1 |
Clé InChI |
BDLPXTJQWFKYAI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


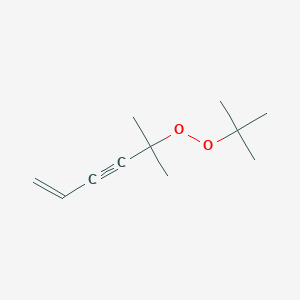
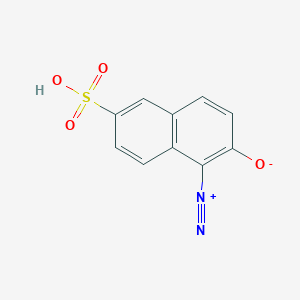
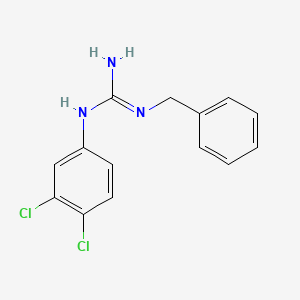
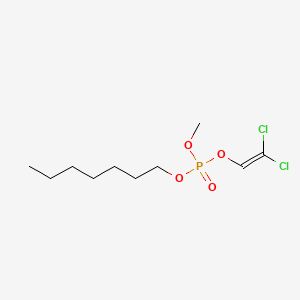
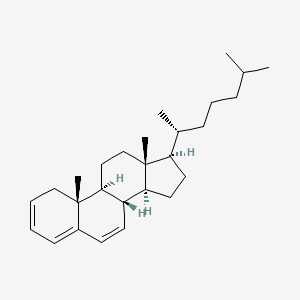
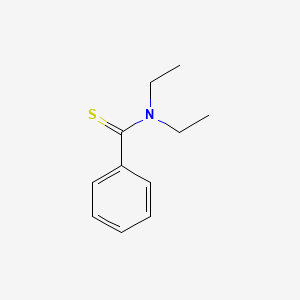

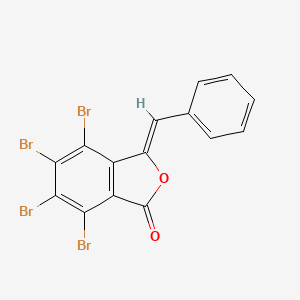
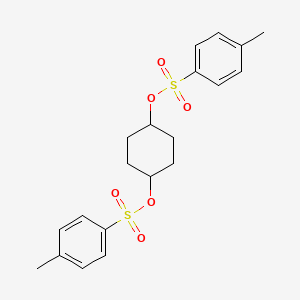
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
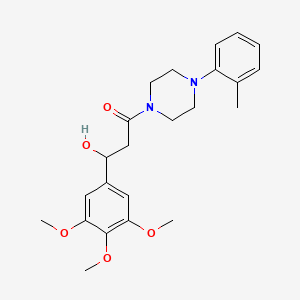
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)

